molecular formula C11H17Cl2N3O B6600680 [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride CAS No. 1955547-57-5

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride

Cat. No. B6600680
CAS RN: 1955547-57-5
M. Wt: 278.18 g/mol
InChI Key: CVSQQONENSSYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride, also known as MDH, is an organic compound used in a variety of scientific research applications. MDH is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a molecular weight of 291.2 g/mol and a melting point of around 192 °C. MDH is a useful compound for synthesizing other organic compounds and has been used in a variety of research applications.

Mechanism of Action

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride acts as a catalyst in certain biochemical reactions, causing a reaction to occur more quickly or at a lower temperature than it would otherwise. It can also act as an inhibitor, preventing certain reactions from occurring. The exact mechanism of action of [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride depends on the specific reaction it is being used in.
Biochemical and Physiological Effects
[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on certain enzymes, as well as an activating effect on certain other enzymes. Additionally, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has been found to have an effect on the activity of certain hormones, as well as on the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, stable, and easy to obtain. Additionally, it is soluble in water, ethanol, and methanol, making it easy to use in a variety of experiments. However, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride also has some limitations. It is toxic and should be handled with care, and it can cause irritation to the skin and eyes. Additionally, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride in scientific research. It could be used to study the effects of certain drugs on the body, as well as the effects of certain drugs on the brain. Additionally, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride could be used to study the effects of certain hormones on the body, as well as the effects of certain hormones on the brain. Additionally, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride could be used to study the effects of certain environmental factors on the body, as well as the effects of certain environmental factors on the brain. Finally, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride could be used to study the effects of certain dietary factors on the body, as well as the effects of certain dietary factors on the brain.

Synthesis Methods

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride can be synthesized from a variety of starting materials. One method involves the reaction of 2-methoxyethanol and 1,3-dibromobenzene in aqueous hydrochloric acid. This yields 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride. The reaction is performed at a temperature of approximately 80 °C and a pressure of 1 atm.

Scientific Research Applications

[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has been used in a variety of scientific research applications, including in the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceuticals, as well as in the synthesis of dyes, pigments, and other materials. Additionally, [1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has been used in the study of enzyme kinetics and in the study of biochemical pathways.

properties

IUPAC Name

[1-(2-methoxyethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-15-7-6-14-10-5-3-2-4-9(10)13-11(14)8-12;;/h2-5H,6-8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSQQONENSSYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-(2-Methoxyethyl)-1H-benzimidazol-2-YL]methyl)amine dihydrochloride

CAS RN

1955547-57-5
Record name 1-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.